3-Hydroxydodecanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxydodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVQCLGZFXHEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586568 | |
| Record name | 3-Hydroxydodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxydodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34574-69-1 | |
| Record name | 3-Hydroxydodecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34574-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxydodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxydodecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways and Endogenous Metabolism of 3 Hydroxydodecanedioic Acid
Participation in Acylcarnitine Pathways
Acylcarnitines are crucial for transporting fatty acids into the mitochondria for energy production. pathbank.orgsmpdb.ca 3-Hydroxydodecanedioic acid is a key player in a specific acylcarnitine pathway.
This compound is involved in the 3-Hydroxydodecanedioylcarnitine pathway. pathbank.orghmdb.ca In this process, this compound is converted to its acyl-CoA derivative, 3-Hydroxydodecanedioyl-CoA. hmdb.ca For transport into the mitochondrial matrix, where beta-oxidation occurs, 3-Hydroxydodecanedioyl-CoA is converted to 3-Hydroxydodecanedioylcarnitine by the enzyme Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane. smpdb.cahmdb.ca
Once inside the mitochondria, 3-Hydroxydodecanedioylcarnitine is converted back to 3-Hydroxydodecanedioyl-CoA by Carnitine Palmitoyltransferase II (CPT2), an enzyme of the inner mitochondrial membrane. smpdb.cahmdb.ca This allows the 3-Hydroxydodecanedioyl-CoA to enter the beta-oxidation spiral. hmdb.ca
Involvement in Fatty Acid Oxidation
Fatty acid oxidation is a major energy-generating process. This compound is closely linked to this process, particularly when there are metabolic disruptions.
Beta-oxidation is the primary pathway for breaking down fatty acids. youtube.com When mitochondrial beta-oxidation is impaired, such as in certain genetic disorders, there is an accumulation of intermediate metabolites. researchgate.netresearchgate.net The presence of elevated levels of 3-hydroxydicarboxylic acids, including this compound, is a characteristic finding in some of these conditions, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. scispace.comnih.govnih.gov In such disorders, the incomplete oxidation of fatty acids leads to a buildup of 3-hydroxy fatty acids, which are then shunted into alternative metabolic routes. scispace.comnih.gov
Omega-oxidation serves as an alternative pathway for fatty acid metabolism, especially when beta-oxidation is compromised. scispace.com This microsomal pathway involves the oxidation of the terminal methyl group (omega-carbon) of fatty acids, leading to the formation of dicarboxylic acids. scispace.combiorxiv.org 3-Hydroxydicarboxylic acids, such as this compound, are thought to be formed through a combination of omega-oxidation and incomplete beta-oxidation. researchgate.netnih.gov Specifically, 3-hydroxy fatty acids that accumulate due to blocked beta-oxidation can undergo omega-oxidation to form 3-hydroxydicarboxylic acids. scispace.com
The formation of 3-hydroxydicarboxylic acids can also arise from the beta-oxidation of dicarboxylic acids themselves. nih.gov However, the transport and subsequent beta-oxidation of long-chain dicarboxylic acids in the mitochondria are not considered to be efficient processes. nih.gov An alternative and more likely pathway for the production of long-chain 3-hydroxydicarboxylic acids is the omega-hydroxylation of 3-hydroxy fatty acids that are formed during incomplete mitochondrial oxidation. nih.gov
Both mitochondria and peroxisomes are sites of fatty acid oxidation. While mitochondria are responsible for the oxidation of the majority of fatty acids, peroxisomes handle very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. biorxiv.orgnih.gov There is a metabolic crosstalk between these two organelles. kuleuven.be
In situations where mitochondrial fatty acid oxidation is defective, the metabolic load can be shifted to peroxisomal oxidation. biorxiv.org The dicarboxylic acids produced via omega-oxidation can be further metabolized in peroxisomes. biorxiv.org Studies have shown that products of peroxisomal dicarboxylic acid beta-oxidation can be transported to the mitochondria for further metabolism. biorxiv.org The presence of 3-hydroxydicarboxylic aciduria, particularly of medium-chain length, is a notable characteristic of certain peroxisomal enzyme deficiencies, especially when mitochondrial fatty acid oxidation is also inhibited. biorxiv.orgnih.govbiorxiv.org
Biosynthetic Precursors and Derivatives
The metabolic pathways involving this compound are interconnected with various precursors and lead to the formation of specific derivatives.
In humans, 3-oxododecanoic acid, which is involved in fatty acid biosynthesis, can be converted to 3-hydroxydodecanoic acid. nih.gov This 3-hydroxydodecanoic acid can then serve as a precursor for this compound. scispace.comhmdb.ca
Hydroxylated fatty acids, a class to which this compound belongs, are precursors for the synthesis of various compounds like polyesters and biosurfactants. researchgate.net
The primary derivative of this compound within the context of endogenous metabolism is its acylcarnitine form, 3-Hydroxydodecanedioylcarnitine, which is essential for its transport into the mitochondria. pathbank.orgsmpdb.ca
Metabolic Conversion from Dodecanoate (B1226587)
The formation of this compound from dodecanoate (the ionized form of dodecanoic acid or lauric acid) involves a combination of two key metabolic processes: ω-oxidation and subsequent, incomplete β-oxidation. researchgate.net
When the mitochondrial β-oxidation of fatty acids is compromised, the body utilizes an alternative pathway located in the microsomes known as ω-oxidation. scispace.com This process hydroxylates the terminal methyl group (the ω-carbon) of a fatty acid like dodecanoate, converting it into a dicarboxylic acid. The principal alternative pathway for fatty acids in humans when mitochondrial metabolism is blocked is omega-oxidation, which forms dicarboxylic acids that are then excreted in the urine. scispace.com
The resulting dicarboxylic acid, dodecanedioic acid, can then enter the β-oxidation spiral. However, this process is often incomplete. The incomplete β-oxidation of the dicarboxylic acid leads to the formation of a 3-hydroxy intermediate, which in this case is this compound. researchgate.net The elevation of long-chain hydroxyfatty acids, such as this compound, is associated with impaired mitochondrial β-oxidation. researchgate.net
Relationship to Other Medium-Chain Hydroxy Acids and Dicarboxylic Acids
This compound is part of a broader class of medium-chain hydroxy acids and dicarboxylic acids. hmdb.cafoodb.cahmdb.ca Its presence, particularly in urine, is often accompanied by a range of other similar metabolites. In conditions like ketoacidosis, where fatty acid oxidation is heavily relied upon, a number of aliphatic 3-hydroxy dicarboxylic acids are excreted. researchgate.net
Research has identified this compound as a minor compound alongside other related acids in the urine of patients with ketoacidosis. researchgate.net These findings highlight a common metabolic origin and a close biochemical relationship among these compounds.
| Compound Name | Classification |
|---|---|
| 3-hydroxyoctanedioic acid | 3-Hydroxy Dicarboxylic Acid |
| 3-hydroxyoctenedioic acid | Unsaturated 3-Hydroxy Dicarboxylic Acid |
| 3-hydroxydecanedioic acid | 3-Hydroxy Dicarboxylic Acid (Major Compound) |
| 3-hydroxydecenedioic acid | Unsaturated 3-Hydroxy Dicarboxylic Acid |
| 3-hydroxydodecenedioic acid | Unsaturated 3-Hydroxy Dicarboxylic Acid |
| 3-hydroxytetradecenedioic acid | Unsaturated 3-Hydroxy Dicarboxylic Acid |
| 3-hydroxytetradecadienedioic acid | Unsaturated 3-Hydroxy Dicarboxylic Acid |
| Hexanedioic acid (Adipic acid) | Dicarboxylic Acid |
The excretion of 3-hydroxydecanedioic acid has shown a positive correlation with the excretion of hexanedioic acid, another metabolite consistently found in ketoacidosis. researchgate.net Furthermore, specific ratios between these acids can be indicative of particular metabolic states. For instance, a low ratio of this compound to 3-hydroxydecanedioic acid (<0.14) is considered a unique feature of dicarboxylic aciduria resulting from medium-chain triglyceride (MCT) ingestion. nih.gov
Endogenous Production and Regulation
The endogenous production of this compound is tightly regulated by the status of mitochondrial fatty acid β-oxidation. Under normal conditions, this pathway efficiently breaks down fatty acids, and the synthesis of this compound is minimal. However, in certain inherited metabolic disorders, the production of this compound increases significantly.
A primary example is Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. scispace.comnih.gov This is an inborn error of metabolism where the enzyme responsible for one of the steps in the β-oxidation of long-chain fatty acids is defective. nih.govnih.gov Children with LCHAD deficiency are unable to properly metabolize 3-hydroxy fatty acids, leading to their accumulation. scispace.com This blockage shunts the metabolic flux towards the microsomal ω-oxidation pathway, resulting in the increased production and excretion of 3-hydroxydicarboxylic acids with chain lengths of 10 to 16 carbons, including this compound. scispace.comnih.gov Consequently, this compound serves as a crucial diagnostic marker for LCHAD deficiency and other related fatty acid oxidation disorders. scispace.comnih.gov
The accumulation of this compound and related metabolites is therefore a direct consequence of dysregulated fatty acid metabolism, specifically the upregulation of an alternative pathway in response to a block in the primary mitochondrial process.
Clinical and Pathophysiological Significance of 3 Hydroxydodecanedioic Acid
Role as a Biomarker in Inherited Metabolic Disorders.
3-Hydroxydodecanedioic acid is a dicarboxylic acid that belongs to the class of medium-chain hydroxy acids and their derivatives. In human metabolism, it is involved in the acylcarnitine 3-hydroxydodecanedioylcarnitine pathway. mdpi.com Its clinical significance is most pronounced in the context of inherited metabolic disorders, where it serves as a crucial biomarker for diagnosis and differentiation of various conditions related to fatty acid oxidation.
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive disorder of mitochondrial fatty acid β-oxidation. nih.govmdpi.comnih.gov This condition prevents the body from converting certain fats into energy, particularly during periods of fasting. nih.gov The diagnosis of LCHAD deficiency is established by identifying elevated levels of long-chain 3-hydroxyacylcarnitine species in plasma and an increased excretion of 3-hydroxy-dicarboxylic acids in the urine. nih.gov
Children with LCHAD deficiency are known to excrete 3-hydroxydicarboxylic acids with carbon chain lengths ranging from 10 to 16. mdpi.com The presence of C6-C14 (hydroxy) dicarboxylic aciduria in a urine organic acid analysis is a key diagnostic feature. mdpi.com Specifically, an increased urinary ratio of this compound (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10) is a useful indicator for defects in LCHAD. semanticscholar.org This distinct pattern of elevated 3-hydroxy-dicarboxylic acids helps to pinpoint the enzymatic defect. nih.govsemanticscholar.org
However, current diagnostic tests for LCHAD deficiency can be hampered by insensitivity or delays in obtaining results. mdpi.comnih.gov While urine organic acid analysis can reveal dicarboxylic and hydroxydicarboxylic acids, these may appear normal when the patient is not acutely ill. nih.gov
Table 1: Diagnostic Markers in LCHAD Deficiency
| Analyte | Sample Type | Finding in LCHAD Deficiency |
| 3-Hydroxyacylcarnitines (C16-OH, C18-OH, C18:1-OH) | Plasma | Elevated |
| 3-Hydroxydicarboxylic Acids (C10-C16) | Urine | Increased Excretion |
| This compound (3OHDC12) to 3-Hydroxydecanedioic acid (3OHDC10) Ratio | Urine | Increased |
This table summarizes key biomarkers used in the diagnosis of Long-Chain Hydroxyacyl CoA Dehydrogenase (LCHAD) Deficiency.
Mitochondrial trifunctional protein (MTP) deficiency is a group of autosomal recessive disorders affecting the MTP complex, which catalyzes the last three steps of long-chain fatty acid β-oxidation. youtube.comyoutube.comhmdb.ca This complex includes long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity. youtube.comnih.gov Therefore, defects in the MTP complex can lead to a similar biochemical profile as isolated LCHAD deficiency, including the accumulation of long-chain 3-hydroxylated fatty acids. youtube.com
In MTP deficiency, urine organic acid analysis may show a C6-C14 (hydroxy) dicarboxylic aciduria, and blood acylcarnitine analysis often reveals increased long-chain hydroxyacylcarnitine species such as C14-OH, C16-OH, C18-OH, and C18:1-OH. nih.gov However, these urinary and blood markers can be less reliable and more variable in MTP deficiency compared to LCHAD deficiency. nih.gov This variability can occur because defects in other components of the MTP complex, such as long-chain enoyl-CoA hydratase (LCEH), may block the formation of the hydroxy-metabolites. nih.gov
One case report of siblings with MTP deficiency confirmed by exome sequencing showed that urine organic acids consistently demonstrated significantly raised levels of 3-hydroxydicarboxylic acids, with C10 being greater than C12, C8, and C6. nih.gov
Peroxisome biogenesis disorders (PBDs), which include Zellweger spectrum disorders (ZSD), are a group of autosomal recessive diseases caused by defects in the formation and function of peroxisomes. mdpi.com Zellweger syndrome represents the most severe form of ZSD. Peroxisomes are involved in several metabolic processes, including the β-oxidation of very-long-chain fatty acids (VLCFA).
Individuals with PBD-ZSD exhibit impaired peroxisomal biochemical functions and have abnormal levels of peroxisomal metabolites. mdpi.com While the primary diagnostic markers for ZSD are elevated VLCFA, untargeted metabolomics has shown potential in identifying novel disease biomarkers, which could include metabolites related to fatty acid oxidation. mdpi.com Given the role of peroxisomes in fatty acid metabolism, alterations in the levels of dicarboxylic acids, including this compound, may be observed, although this is not a primary diagnostic criterion.
The analysis of urinary 3-hydroxydicarboxylic acids is crucial for differentiating between various fatty acid oxidation disorders (FAODs). While a general increase in the excretion of these compounds is seen in patients with dicarboxylic aciduria, the pattern and ratios of specific 3-hydroxydicarboxylic acids can point to a particular enzyme deficiency. semanticscholar.org
For instance, a prominent hydroxydicarboxylic aciduria with notable C12 and C14 hydroxydicarboxylic acids, in the absence of acylglycines, strongly suggests the need to exclude LCHAD or MTP deficiency. In contrast, patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency exhibit lower urinary ratios of 3-hydroxyadipic acid (3OHDC6) and 3-hydroxyoctanedioic acid (3OHDC8) to 3-hydroxydecanedioic acid (3OHDC10). semanticscholar.org This is consistent with the decreased activity of the MCAD enzyme. semanticscholar.org Therefore, the specific profile of urinary 3-hydroxydicarboxylic acids, including this compound, serves as a valuable tool for the differential diagnosis of FAODs. semanticscholar.org
Table 2: Differentiating FAODs with Urinary 3-Hydroxydicarboxylic Acids
| Disorder | Urinary 3-Hydroxydicarboxylic Acid Profile |
| LCHAD/MTP Deficiency | Prominent C12 and C14 hydroxydicarboxylic acids; increased 3OHDC12/3OHDC10 ratio. semanticscholar.org |
| MCAD Deficiency | Lower 3OHDC6/3OHDC10 and 3OHDC8/3OHDC10 ratios. semanticscholar.org |
| Other Nonketotic Dicarboxylic Acidurias | Normal 3-hydroxydicarboxylic acid profile compared to fasting controls. semanticscholar.org |
This table illustrates how the urinary profile of 3-hydroxydicarboxylic acids can help differentiate between various fatty acid oxidation disorders.
In states of ketoacidosis, such as diabetic ketoacidosis (DKA), there is an overproduction of ketone bodies due to absolute or relative insulin (B600854) deficiency, leading the body to break down fat for energy. This metabolic shift results in the urinary excretion of a number of aliphatic 3-hydroxy dicarboxylic acids.
Studies of urine from patients with ketoacidosis have identified several such compounds, with 3-hydroxydecanedioic acid being the major one. Minor compounds identified include this compound, along with other 3-hydroxy dicarboxylic acids of varying chain lengths and saturation. The formation of these 3-hydroxy dicarboxylic acids is thought to result from a combination of omega-oxidation and incomplete beta-oxidation of fatty acids. The excretion of 3-hydroxydecanedioic acid has been found to correlate positively with the excretion of hexanedioic acid, another metabolite consistently found in ketoacidosis.
Involvement in Chronic and Age-Related Diseases.
Currently, there is a lack of direct scientific evidence specifically linking this compound to the pathophysiology of chronic and age-related diseases. Research has predominantly focused on its role as a biomarker in inherited metabolic disorders.
Identification as an Aging-Related Urinary Biomarker in Animal Models
Recent advances in metabolomics have identified specific molecules that change with age, offering potential biomarkers to track the aging process. In this context, this compound has been identified as a urinary metabolite associated with aging in animal models. A study conducting dynamic metabolic profiling in rats from early adulthood to old age discovered that urinary levels of this compound were among a unique set of metabolic compounds that could serve as predictors of aging. This research, which employed machine learning algorithms to analyze high-throughput metabolomics data, pinpointed a panel of six metabolites, including this compound, as novel aging-related markers. The study highlighted that further investigation is necessary to fully understand the metabolic pathways and the precise relationship between this compound and the aging process.
Association with Dysregulation in Psoriasis and Psoriatic Arthritis Activity
Metabolomic studies have increasingly pointed towards a dysregulation of lipid metabolism in the pathophysiology of psoriasis and psoriatic arthritis (PsA). Within this context, this compound has emerged as a significant metabolite. Research employing global metabolomics has revealed elevated levels of this compound in patients with severe PsA, suggesting a link between this dicarboxylic acid and the inflammatory processes characteristic of the disease.
A study utilizing a novel solid-phase microextraction-liquid chromatography-high-resolution mass spectrometry method for serum metabolic fingerprinting found that patients with PsA exhibited disturbances in lipid metabolism, leading to increased levels of this compound, likely as a response to peroxidation processes. This finding suggests that an imbalance in lipid profiles may contribute to the activity of psoriatic arthritis. Another metabolomics study also reported that patients with severe PsA had elevated levels of several long-chain fatty acids, including this compound, indicating a dysregulation of fatty acid metabolism. These findings collectively suggest that this compound could serve as a potential biomarker for the activity of psoriatic arthritis.
| Study Focus | Patient Group | Key Finding | Potential Implication |
| Serum Metabolome Analysis | Psoriasis (PsC), Psoriatic Arthritis (PsA), Healthy Controls | Increased levels of this compound in PsA patients. | Imbalance in lipid profiles may contribute to PsA disease activity. |
| Metabolomic Fingerprinting | Psoriasis patients who developed PsA, mild PsA, severe PsA | Elevated levels of this compound in severe PsA. | Potential biomarker for PsA disease activity. |
Altered Levels in Various Cancers and its Potential Oncological Relevance
Emerging research has begun to shed light on the potential role of this compound in the context of cancer. Studies investigating bacteria-derived metabolites as a therapeutic avenue for cancer have detected this compound in the serum of tumor-bearing mice. Specifically, these mice were treated with serum from other mice that had been supplemented with a mix of Clostridiales bacteria, suggesting a potential link between gut microbiota, their metabolites, and anti-tumor responses nih.gov.
Furthermore, a related intermediate derivative, 3-hydroxydodecanoic acid, has been shown to exhibit a strong anti-tumor response. A metabolomics analysis of serum from colorectal cancer patients revealed an inverse correlation between the abundance of these related metabolites and advanced stages of the disease nih.gov. This finding suggests that lower levels of these hydroxy fatty acids may be associated with cancer progression. While direct research on this compound in various human cancers is still in its early stages, these initial findings point towards a potential oncological relevance that warrants further investigation.
Connection to Chronic Inflammation and Insulin Resistance
The direct role of this compound in chronic inflammation and insulin resistance is an area of ongoing investigation. However, studies on related medium-chain 3-hydroxy fatty acids provide some context. For instance, other 3-hydroxy fatty acids have been shown to possess anti-inflammatory properties. One study demonstrated that 3-hydroxydecanoic acid inhibited the release of inflammatory mediators in macrophages and mast cells nih.gov.
In the context of metabolic disorders, another study found that the antidiabetic drug metformin (B114582) increased the levels of 3-hydroxy medium-chain fatty acids in patients with type 2 diabetes. This suggests a potential link between these fatty acids and the metabolic improvements seen with metformin treatment. Furthermore, a different 3-hydroxy fatty acid, 3-hydroxyisobutyrate, has been identified as a strong marker of insulin resistance in type 2 diabetes and obesity nih.govresearchgate.netnih.gov. While these findings are for related compounds, they suggest that 3-hydroxy fatty acids as a class may play a role in modulating inflammatory and metabolic pathways. Direct research is needed to elucidate the specific effects of this compound on chronic inflammation and insulin resistance.
Metabolic Signature in Irritable Bowel Syndrome (IBS)
The metabolic landscape of Irritable Bowel Syndrome (IBS) is a growing area of research, with studies exploring how diet and the gut microbiome influence symptoms. While direct evidence for the role of this compound in IBS is limited, a study investigating the effects of a starch- and sucrose-restricted diet on the plasma metabolome of IBS patients provides an indirect link. This research found that a lowered intake of starch was correlated with an increase in the related compound, 3-hydroxydodecanoic acid nih.gov. This suggests that dietary modifications in IBS can alter the levels of circulating hydroxy fatty acids. However, the study did not specifically measure this compound, and the clinical significance of this change in 3-hydroxydodecanoic acid in relation to IBS symptoms was not established. Further metabolomics studies are required to determine if this compound is part of the specific metabolic signature of IBS and to understand its potential role in the pathophysiology of the disorder.
Potential Links to Spontaneous Abortion (SAB)
The investigation into the metabolic underpinnings of spontaneous abortion (SAB) is an emerging field, with several studies employing metabolomics to identify potential biomarkers and pathological pathways. These studies have analyzed various biological samples, including plasma and decidual tissue, from women with recurrent spontaneous abortion (RSA) and compared them to healthy pregnant controls. The findings have highlighted alterations in several metabolic pathways, such as glycerophospholipid metabolism and the tricarboxylic acid (TCA) cycle, in women with RSA. However, a review of the current literature from these metabolomics studies does not specifically identify this compound as a significantly altered metabolite in association with spontaneous abortion tocris.comcreative-biolabs.comwikipedia.orgfrontiersin.org. While the role of fatty acid metabolism in pregnancy and its complications is an active area of research, a direct link between this compound and SAB has not yet been established.
Receptor-Mediated Biological Effects
The biological effects of this compound are likely mediated through its interaction with specific cellular receptors. While direct studies on the receptor for this compound are limited, research on structurally similar medium-chain hydroxy fatty acids points towards the G protein-coupled receptor 84 (GPR84) as a potential candidate. GPR84 is known to be activated by medium-chain fatty acids with carbon chain lengths of 9 to 14.
Notably, the anti-tumor effects of the related compound, 3-hydroxydodecanoic acid, have been shown to be mediated through the GPR84 receptor nih.gov. This suggests that this compound, as a dicarboxylic acid derivative of a C12 hydroxy fatty acid, may also interact with GPR84 or other related receptors. Another family of receptors, the hydroxycarboxylic acid (HCA) receptors (HCA1, HCA2, and HCA3), are activated by various hydroxy fatty acids and are involved in metabolic and immune regulation tocris.comcreative-biolabs.comwikipedia.orgwikipedia.orgmedchemexpress.com. For instance, HCA3 is activated by 3-hydroxyoctanoic acid wikipedia.orgmedchemexpress.com. It is plausible that this compound could also function as a ligand for one of these receptors, thereby exerting its biological effects. Further research is needed to deorphanize the specific receptor for this compound and to fully understand its downstream signaling pathways.
| Receptor Family | Known Endogenous Ligands | Potential Relevance to this compound |
| G protein-coupled receptor 84 (GPR84) | Medium-chain fatty acids (C9-C14) | The related 3-hydroxydodecanoic acid mediates anti-tumor effects via GPR84. |
| Hydroxycarboxylic Acid (HCA) Receptors | Various hydroxy fatty acids (e.g., lactate, 3-hydroxybutyrate, 3-hydroxyoctanoic acid) | This compound's structural similarity suggests potential interaction. |
Activation of the G Protein-Coupled Receptor 84 (GPR84)
Recent research has identified this compound as a metabolite of interest in immunological contexts, particularly in relation to the G protein-coupled receptor 84 (GPR84). GPR84 is recognized as a receptor for medium-chain fatty acids and is predominantly expressed in immune cells, where it plays a role in inflammatory responses. While extensive research has detailed the activation of GPR84 by the mono-acid, 3-hydroxydodecanoic acid, this compound is detected in similar biological settings, suggesting a potential role in the same signaling pathways.
Studies have detected this compound in the serum of tumor-bearing mice that were treated with serum from mice supplemented with a mix of Clostridiales bacteria. This finding places this compound in a context where GPR84 activation is a key event. The closely related 3-hydroxydodecanoic acid, which is an intermediate derivative between dodecanoic acid and this compound, has been shown to exhibit a strong anti-tumor response through GPR84 receptor signaling. Although direct studies thoroughly characterizing the binding and activation of GPR84 specifically by this compound are less common, its presence alongside the potent GPR84 agonist 3-hydroxydodecanoic acid in physiologically relevant models implies its potential involvement in GPR84-mediated pathways.
Immunomodulatory Effects Mediated by GPR84 Activation (e.g., IL-12 Production, CD8+ T Cell Infiltration)
The activation of GPR84 is known to initiate a cascade of immunomodulatory effects. Research has demonstrated that the anti-tumor effect of GPR84 activation is dependent on the production of Interleukin-12 (IL-12). IL-12 is a critical cytokine that promotes the differentiation of T helper 1 (Th1) cells and enhances the cytotoxic activity of natural killer (NK) cells and CD8+ T cells.
In experimental models where this compound has been detected, a significant enhancement of CD8+ T cell infiltration and cytotoxicity within tumor tissue was also observed. This influx of cytotoxic T lymphocytes is a crucial step in the anti-tumor immune response. The therapeutic potential of this pathway has been noted to extend to various solid tumors. Furthermore, metabolomics analysis of serum from colorectal cancer patients has revealed an inverse correlation between the abundance of metabolites such as this compound and advanced disease stages, suggesting a protective role for these compounds. While the direct causal link between this compound, GPR84 activation, and these specific immunomodulatory outcomes requires further elucidation, its association with these critical anti-cancer immune responses is a significant area of ongoing research.
Role as a Food Biomarker
Detection in Specific Food Sources and its Potential for Consumption Biomarker Research
This compound has been identified in several food sources, which has led to its consideration as a potential biomarker for the consumption of these foods. A biomarker of food intake is a measurable compound that can provide an objective assessment of dietary exposure, overcoming the limitations of self-reported dietary data.
The Human Metabolome Database (HMDB) indicates that this compound has been detected, although not quantified, in a few specific food items. These include chickens (Gallus gallus), domestic pigs (Sus scrofa domestica), and anatidaes (a family of birds that includes ducks, geese, and swans). The presence of this compound in these particular meat and poultry sources suggests that its detection in human biofluids could be indicative of the recent consumption of these products. Further research, including quantitative analysis in various food matrices and intervention studies, would be necessary to validate this compound as a reliable biomarker of food intake.
Analytical Methodologies for Detection and Quantification of 3 Hydroxydodecanedioic Acid
Chromatographic Techniques for Separation and Identification
Chromatography is an essential first step in the analytical workflow, designed to separate 3-Hydroxydodecanedioic acid from other metabolites in a sample. The choice of chromatographic technique is critical for achieving clear and reliable results.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is required to increase their volatility. This method is particularly valuable in diagnosing disorders of fatty acid oxidation, where the accumulation of specific 3-hydroxy fatty acids can be indicative of an enzymatic deficiency. researchgate.netnih.govnih.gov
In the context of metabolite profiling, GC-MS allows for the separation of this compound from other organic acids and fatty acids present in biological fluids such as urine or plasma. researchgate.netnih.gov The separated components are then ionized and detected by the mass spectrometer, which provides a unique fragmentation pattern, or mass spectrum, for each compound. This mass spectrum serves as a chemical fingerprint, allowing for confident identification. Selected ion monitoring (SIM) can be employed to enhance the sensitivity and specificity of the assay, making it possible to detect even trace amounts of the target analyte. researchgate.netnih.gov Studies have demonstrated the utility of stable isotope dilution GC-MS methods for the quantitative analysis of 3-hydroxy fatty acids, providing a valuable tool for clinical diagnosis and research. researchgate.netnih.govnih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful platform for high-throughput metabolic analysis. It offers advantages over GC-MS, such as the ability to analyze non-volatile and thermally labile compounds without the need for derivatization, although derivatization can still be used to improve ionization efficiency. researchgate.net This technique utilizes columns with smaller particle sizes, leading to higher resolution, improved sensitivity, and faster analysis times. researchgate.net
For the analysis of this compound and related hydroxy fatty acids, UPLC-MS/MS provides a highly sensitive and specific method for their separation and quantification. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. This process significantly reduces chemical noise and enhances the accuracy of quantification. researchgate.netlipidmaps.org Researchers have developed UPLC-MS/MS strategies to profile and identify isomers of hydroxy fatty acids, which is challenging due to their high structural similarity. researchgate.net
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry is the cornerstone of modern analytical techniques for this compound, providing both structural information and precise quantification.
Stable-isotope dilution mass spectrometry is considered the gold standard for quantitative analysis in complex biological samples. This method involves "spiking" a sample with a known amount of an isotopically labeled version of the analyte of interest, such as a di-deuterated analog of this compound. researchgate.netnih.govscispace.com This labeled compound serves as an internal standard that behaves almost identically to the endogenous (unlabeled) compound during sample preparation, chromatography, and ionization. nih.govnih.gov
By measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard, highly accurate and precise quantification can be achieved. researchgate.net This approach effectively corrects for any sample loss during extraction and purification, as well as variations in instrument response. The development of synthetic schemes for producing stable isotope standards of this compound has been a critical step in enabling its accurate measurement for the diagnosis and study of fatty acid oxidation disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. researchgate.netnih.govscispace.comnih.gov
Table 1: Key Ions in Mass Spectrometric Analysis of Derivatized this compound and its Deuterated Standard
| Compound | Derivative | Ionization Mode | Precursor/Molecular Ion Information | Key Fragment Ions (m/z) |
| This compound | Trimethylsilyl (TMS) | Positive Chemical Ionization | M-15 ion at m/z 447 | 373 (M - TMSO) |
| Di-deuterated this compound (Internal Standard) | Trimethylsilyl (TMS) | Positive Chemical Ionization | M-15 ion at m/z 449 | 375 (M - TMSO), 359 (M - CH3-TMSOH) |
Data synthesized from research on the analysis of this compound. scispace.com
Positive-ion chemical ionization (CI) is a "soft" ionization technique that results in less fragmentation of the analyte molecule compared to electron impact (EI) ionization. This often leads to a more prominent molecular ion or related adduct ions, which is beneficial for confirming the molecular weight of the compound. nih.govscispace.com
In the analysis of the trimethylsilyl (TMS) derivative of this compound, positive-ion chemical ionization mass spectrometry has been shown to produce a high yield of characteristic, high-mass ions. researchgate.netnih.govscispace.com The resulting mass spectrum typically shows a prominent ion corresponding to the loss of a methyl group ([M-15]+) and another significant ion from the loss of a trimethylsilanol group ([M-TMSO]+). scispace.com This predictable fragmentation pattern is invaluable for the structural characterization of the metabolite and for developing specific and sensitive quantitative assays. nih.govscispace.com
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical prerequisite for the successful analysis of this compound, especially from complex biological matrices like plasma, serum, or urine. The primary goals are to extract the analyte, remove interfering substances, and convert it into a form suitable for the chosen analytical instrument.
For GC-MS analysis, derivatization is an essential step to increase the volatility and thermal stability of this compound. The hydroxyl and carboxylic acid functional groups are polar and must be chemically modified. The most common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group. nih.govscispace.com Studies have evaluated various derivatization protocols and found that creating trimethylsilyl derivatives provides excellent efficiency and stability for subsequent GC-MS analysis. researchgate.netnih.govscispace.com
For LC-MS analysis, while derivatization is not always necessary, it can be employed to enhance ionization efficiency and improve detection limits. researchgate.net The extraction of this compound from biological samples typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the organic acid fraction and remove proteins, salts, and other interfering components.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Derivatization Requirement | Throughput | Key Advantage | Application Focus |
| GC-MS | Mandatory (e.g., Silylation) | Lower | High chromatographic resolution and established libraries for metabolite identification. nih.gov | Detailed metabolite profiling and diagnosis of metabolic disorders. researchgate.netnih.gov |
| UPLC-MS/MS | Optional (can improve sensitivity) | Higher | High speed and sensitivity, suitable for non-volatile compounds. researchgate.net | High-throughput screening and quantitative analysis in large sample cohorts. |
Optimization of Derivatization Protocols for Volatile Derivatives (e.g., Trimethylsilyl Derivatives)
The analysis of this compound, a polar and non-volatile compound, by gas chromatography-mass spectrometry (GC-MS) necessitates a derivatization step to convert it into a more volatile and thermally stable form. The most effective and widely used method for this purpose is the formation of trimethylsilyl (TMS) derivatives. Research has shown that trimethylsilyl derivatives provide the best efficiency and stability for the analysis of this compound nih.govnih.govscispace.com.
The optimization of this derivatization protocol is crucial for achieving accurate and reproducible results. This involves a careful selection of silylating reagents and reaction conditions. The most common reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used in combination with a catalyst such as trimethylchlorosilane (TMCS). The addition of TMCS enhances the reactivity of the silylating agent, especially for hindered hydroxyl groups.
The optimization process typically involves systematically varying several parameters to achieve the highest derivatization yield and the most stable product. Key parameters that are optimized include:
Reagent Ratio: The molar ratio of the silylating reagent (e.g., BSTFA with TMCS) to the analyte is critical. A significant excess of the reagent is generally used to drive the reaction to completion.
Reaction Temperature: The temperature at which the derivatization is carried out influences the reaction kinetics. Common temperatures range from 60°C to 100°C.
Reaction Time: The duration of the heating step is optimized to ensure complete derivatization without causing degradation of the analyte or its derivative. Reaction times can vary from minutes to hours.
Solvent: The choice of solvent is important as it must be inert to the silylating reagents and capable of dissolving the analyte. Pyridine is a common choice as it can also act as a catalyst and an acid scavenger.
A typical optimized protocol for the trimethylsilylation of this compound would involve dissolving the dried sample in a suitable solvent, adding an excess of BSTFA with a small percentage of TMCS, and heating the mixture in a sealed vial at a controlled temperature for a specific duration. The resulting TMS derivative can then be directly injected into the GC-MS for analysis.
Below is an interactive data table summarizing typical parameters for the optimization of trimethylsilyl derivatization for compounds similar to this compound.
| Parameter | Reagent/Condition | Typical Range | Purpose |
| Silylating Agent | BSTFA | - | Primary reagent for replacing active hydrogens with a TMS group. |
| Catalyst | TMCS | 1-10% of BSTFA volume | Increases the reactivity of the silylating agent. |
| Solvent | Pyridine, Acetonitrile | - | Dissolves the analyte and can act as a catalyst. |
| Reagent to Analyte Ratio | Molar Excess | >2:1 | Ensures complete derivatization. |
| Temperature | Heating Block/Oven | 60°C - 100°C | Optimizes reaction kinetics. |
| Time | Incubation | 15 - 120 minutes | Ensures the reaction goes to completion. |
Advanced Metabolomics Data Analysis
The identification and validation of this compound as a potential biomarker are heavily reliant on advanced metabolomics data analysis techniques. These approaches allow for the processing of large and complex datasets generated from mass spectrometry-based platforms.
Application of Untargeted and Targeted Metabolomic Profiling
Both untargeted and targeted metabolomic approaches have been instrumental in studying this compound.
Untargeted metabolomics aims to capture a broad snapshot of all detectable metabolites in a biological sample. This hypothesis-generating approach is particularly useful for biomarker discovery. In the context of aging research, untargeted metabolomic profiling of rat urine at different life stages revealed this compound as one of several metabolites that significantly changed with age nih.govresearchgate.net. Similarly, an untargeted approach in a study on psoriatic arthritis identified increased levels of this compound in relation to disease activity.
Targeted metabolomics , on the other hand, focuses on the accurate quantification of a predefined set of metabolites. This hypothesis-driven approach is employed for the validation of potential biomarkers discovered through untargeted studies. Once this compound is identified as a potential biomarker, a targeted method can be developed to precisely measure its concentration in large cohorts of samples, providing more robust data for clinical correlation.
The general workflow for metabolomic profiling involves sample preparation, instrumental analysis (typically using LC-MS or GC-MS), data processing, and statistical analysis to identify significant metabolic features.
Integration with Machine Learning and Statistical Algorithms (e.g., OPLS-DA, ROC Analysis) for Biomarker Discovery and Validation
To sift through the vast amount of data generated in metabolomics studies and to identify and validate potential biomarkers like this compound, sophisticated statistical and machine learning algorithms are employed.
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised multivariate analysis method commonly used to model the relationship between the metabolomic data (X-variables) and a predefined outcome, such as disease state or age group (Y-variable). OPLS-DA is effective in separating the variation in the data that is correlated to the outcome from the uncorrelated (orthogonal) variation, thereby improving the interpretability of the model. In a study on neuroendocrine tumors, OPLS-DA was used to identify differential metabolites, with potential biomarkers selected based on a Variable Importance in Projection (VIP) score greater than 1.0 and a correlation coefficient |p(corr)| greater than 0.5 mdpi.com.
The integration of these machine learning and statistical tools is crucial for moving from a long list of potential biomarkers to a validated set of candidates with high diagnostic or prognostic potential.
The following interactive table presents a summary of findings from a study where this compound was identified and validated as a biomarker for aging, showcasing the application of advanced data analysis.
| Analysis Stage | Method | Finding | Statistical Significance |
| Discovery | Untargeted Metabolomics | This compound levels robustly lower in 25-week-old rats compared to 100-week-old rats. | p < 0.0001 |
| Modeling | PLS-DA | Perfect separation of age groups in both training and test cohorts. | - |
| Feature Selection | VIP, time-series, LASSO, SVM-RFE | This compound selected as one of 25 aging-related biomarkers. | - |
| Validation | ROC Analysis | The panel of 25 biomarkers, including this compound, was validated in the test group. | AUC = 1.0 |
Synthesis and Biotechnological Production of 3 Hydroxydodecanedioic Acid
Chemical Synthesis Methodologies
Chemical synthesis provides robust and adaptable platforms for producing 3-hydroxydodecanedioic acid and its derivatives, which are crucial for research and diagnostic applications.
Synthetic schemes have been developed for both this compound and its di-deuterated analogs. nih.govresearchgate.net These labeled compounds are particularly valuable for use as internal standards in stable-isotope dilution mass spectrometric analysis, which allows for precise quantification in biological samples. researchgate.net The development of these synthetic routes is a critical step for creating accurate diagnostic tests for fatty acid oxidation disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where patients excrete elevated levels of 3-hydroxydicarboxylic acids. nih.gov
Many biological applications require enantiomerically pure compounds. All monomeric units of polyhydroxyalkanoates (PHAs) produced by bacteria are in the R-configuration, making them an excellent source of chiral 3-hydroxyalkanoic acids. nih.gov These bacterial polyesters can be broken down to yield their constituent monomers. nih.gov An efficient method involves the chemical or enzymatic hydrolysis of recovered PHAs. For example, after recovery from bacteria like Pseudomonas putida, PHAs can undergo acid methanolysis followed by saponification to yield the desired (R)-3-hydroxycarboxylic acids. nih.gov This biological-to-chemical approach provides access to enantiomerically pure building blocks for various applications. nih.gov
Microbial and Enzymatic Production Systems
Biotechnological production using microorganisms offers a promising alternative to chemical synthesis, leveraging cellular machinery to produce complex molecules from simple carbon sources.
Pseudomonas putida is a bacterium known for its ability to produce medium-chain-length (MCL) polyhydroxyalkanoates (PHAs), which are polyesters composed of 3-hydroxyalkanoic acid monomers, including 3-hydroxyhexanoate (HHx), 3-hydroxyoctanoate (HO), 3-hydroxydecanoate (HD), and 3-hydroxydodecanoate (HDD). nih.govacs.org When grown on fatty acids like dodecanoate (B1226587), P. putida naturally accumulates these polyesters as intracellular carbon and energy storage granules. nih.govnih.gov The composition of the resulting PHA is dependent on the carbon source provided during fermentation. nih.gov Through controlled fermentation processes, these bacteria can be cultivated to high cell densities to maximize the production of these valuable biopolymers, which can then be harvested and hydrolyzed to release the 3-hydroxydodecanoic acid monomers. nih.govnih.gov
To increase the yield and control the composition of 3-hydroxyalkanoic acids, metabolic engineering of P. putida is employed. A key strategy involves weakening the β-oxidation pathway, which competes for the fatty acid substrate. This is achieved by knocking out the fadB and fadA genes, which encode 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase, respectively. nih.govacs.orgnih.gov This genetic modification redirects the metabolic intermediates toward PHA synthesis. nih.gov
Further enhancements involve manipulating the PHA synthesis pathway directly. In one approach, the PHA synthesis operon (phaC1-phaZ-phaC2) is knocked out, and a thioesterase II gene (tesB) is introduced. This combination prevents the polymerization of 3-hydroxyacyl-CoAs into PHA and instead cleaves the CoA thioester, releasing free 3-hydroxyalkanoic acids into the medium. nih.govresearchgate.net Combining the knockout of both the PHA operon and the fadBA genes in a strain expressing tesB has been shown to significantly boost the production of extracellular 3-hydroxyalkanoic acids, with a high proportion being 3-hydroxydodecanoic acid. nih.govresearchgate.net
The table below summarizes the impact of different genetic engineering strategies on the production of 3-hydroxydodecanoic acid (3-HDD) and related compounds by engineered P. putida.
| Strain/Modification | Carbon Source | Key Findings | Product Concentration/Composition |
| P. putida KTOY06 (fadB and fadA knockout) | Dodecanoate | Weakened β-oxidation significantly increased PHA accumulation and the proportion of 3-HDD monomers within the polymer. | 84 wt% PHA accumulation (vs. 50 wt% in wild type); 41 mol% 3-HDD in PHA (vs. 7.5 mol% in wild type). nih.govacs.org |
| P. putida KTOY01 (PHA synthesis operon knockout) with tesB gene | Dodecanoate | Engineered to produce extracellular 3-hydroxyalkanoic acids (3HA) instead of intracellular PHA. | 0.35 g/L of 3HA mixture (including 3-HDD). nih.govresearchgate.net |
| P. putida KTOY07 (PHA operon and fadBA knockout) with tesB gene | Dodecanoate | Combining β-oxidation weakening with extracellular production pathway dramatically increased 3HA titer, with 3-HDD as the dominant product. | 2.44 g/L of 3HA in shake flasks (90 mol% 3-HDD); 7.27 g/L in fed-batch fermenter (96 mol% 3-HDD). nih.govresearchgate.net |
Role of Specific Enzymes in Microbial Biosynthesis
The microbial biosynthesis of this compound is a complex process that relies on the coordinated action of several key enzymes. These biocatalysts are responsible for activating substrates, performing specific chemical transformations, and releasing the final product. Understanding the roles of enzymes such as Thioesterase II, Cytochrome P450, and 3-Hydroxyacyl-CoA Dehydrogenase is crucial for engineering efficient microbial cell factories.
Thioesterase II (TesB)
Thioesterase II, encoded by the tesB gene in organisms like Escherichia coli, plays a critical role in the final step of the biosynthesis of 3-hydroxy fatty acids. nih.govnih.gov Its primary function is to cleave the thioester bond of 3-hydroxyacyl-Coenzyme A (CoA) intermediates, releasing the free 3-hydroxy acid. nih.gov In engineered pathways for producing 3-hydroxydecanoic acid (a structural analog of the 3-hydroxy-dodecanedioic acid precursor), PhaG, an (R)-3-hydroxydecanoyl-acyl carrier protein (ACP)-CoA transacylase, first converts the intermediate from the fatty acid biosynthesis pathway (3-hydroxydecanoyl-ACP) to 3-hydroxydecanoyl-CoA. nih.gov Thioesterase II then acts on this CoA derivative to yield the final product. nih.gov
Studies have demonstrated that Thioesterase II is vital for high-level production. When the tesB gene was knocked out in a recombinant E. coli strain, the production of 3-hydroxydecanoic acid was significantly reduced. nih.gov Conversely, overexpression of tesB in conjunction with phaG led to a substantial increase in product synthesis. nih.gov This evidence supports the hypothesis that the physiological role of Thioesterase II is to prevent the abnormal intracellular accumulation of acyl-CoA molecules by hydrolyzing them. nih.govnih.gov
Cytochrome P450 (CYP)
Cytochrome P450 monooxygenases are a versatile family of enzymes known for their ability to catalyze the oxidation of a wide range of substrates, including fatty acids. mdpi.com In the context of producing dicarboxylic acids, specific CYP enzymes are essential for introducing a hydroxyl group at the terminal (ω) carbon of a fatty acid or a hydroxy fatty acid. This ω-hydroxylation is a key step in converting a monocarboxylic acid into a dicarboxylic acid.
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
3-Hydroxyacyl-CoA Dehydrogenase (HADH) is a central enzyme in the metabolic pathway of fatty acids, particularly in β-oxidation. wikipedia.orgmedlineplus.gov Its canonical function is to catalyze the NAD+-dependent oxidation of an (S)-3-hydroxyacyl-CoA to a 3-oxoacyl-CoA, which is the third step in the fatty acid degradation spiral. wikipedia.orgebi.ac.uk While this oxidative role is part of a catabolic pathway, the enzyme and its substrates are directly relevant to the biosynthesis of 3-hydroxydicarboxylic acids.
The accumulation of 3-hydroxyacyl-CoA intermediates is a key feature of certain metabolic disorders. For example, a deficiency in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) leads to the excretion of 3-hydroxydicarboxylic acids with chain lengths from 10 to 16 carbons, including this compound. nih.govnih.gov This indicates that under conditions where β-oxidation is impaired, accumulated 3-hydroxyacyl-CoA precursors are shunted into an alternative ω-oxidation pathway, followed by oxidation of the terminal aldehyde to a carboxylic acid, resulting in the formation of 3-hydroxydicarboxylic acids. Therefore, while not directly synthetic in the forward pathway, the activity and regulation of HADH are intrinsically linked to the availability of the specific 3-hydroxyacyl-CoA precursors required for the synthesis of this compound. nih.govnih.gov
Table 1: Summary of Key Enzymes in this compound Biosynthesis
| Enzyme | Gene (Example) | Organism (Example) | Catalytic Function in Pathway |
|---|---|---|---|
| Thioesterase II | tesB | Escherichia coli | Cleaves the thioester bond of 3-hydroxyacyl-CoA to release the free 3-hydroxy fatty acid. |
| Cytochrome P450 | CYP153A | Marinobacter aquaeloei | Catalyzes the ω-hydroxylation of fatty acids, a key step in forming a dicarboxylic acid. |
| 3-Hydroxyacyl-CoA Dehydrogenase | HADH | Human | Catalyzes the interconversion of 3-hydroxyacyl-CoA and 3-ketoacyl-CoA; its regulation affects the pool of precursors for 3-hydroxydicarboxylic acid synthesis. |
Optimization of Fermentation Conditions for Increased Production Titer
Achieving high titers of this compound in microbial fermentation requires a systematic optimization of various process parameters. These conditions directly influence cellular metabolism, enzyme activity, and product stability, ultimately determining the economic viability of the bioprocess. Strategies often draw from successful optimization of related bioproducts like 3-hydroxypropionic acid (3-HP) and other fatty acid derivatives. nih.govmdpi.com
Fed-Batch Fermentation and Substrate Feeding
Batch fermentation can lead to substrate inhibition or the accumulation of toxic intermediates. A fed-batch strategy is often superior as it allows for the controlled feeding of the carbon source (e.g., glucose or glycerol), maintaining its concentration at a level that supports cell growth and product formation without being inhibitory. frontiersin.orgmdpi.com For the production of trans-2-decenoic acid, the substrate feed concentration was identified as the most significant factor influencing the final titer. mdpi.com By carefully controlling the substrate consumption rate, it is possible to prevent the buildup of toxic metabolic byproducts and direct the carbon flux more efficiently toward the desired product. frontiersin.org In some processes, co-feeding a secondary carbon source like glucose alongside the primary precursor can enhance the production of hydroxy acids by providing sufficient energy and reducing power for cell maintenance and biosynthesis. mdpi.com
Control of pH, Temperature, and Aeration
Maintaining optimal environmental conditions within the bioreactor is critical. The pH of the fermentation medium affects enzyme activity and cell membrane stability. For many bacterial fermentations, such as those using E. coli or Gluconobacter oxydans, the optimal pH is typically maintained between 5.0 and 7.0. researchgate.netmdpi.com Temperature is another crucial parameter, with most microbial processes optimized between 30°C and 37°C. researchgate.netmdpi.com Proper aeration and agitation are necessary to ensure sufficient dissolved oxygen, which is particularly important for oxidative steps catalyzed by enzymes like cytochrome P450s, while also facilitating nutrient distribution. mdpi.com
Medium Composition and Genetic Optimization
The composition of the fermentation medium, including the concentrations of carbon and nitrogen sources, as well as essential minerals and cofactors, must be carefully balanced. researchgate.net For example, the addition of specific metal ions, such as MnCl₂, has been shown to significantly impact the production of fatty acid derivatives. mdpi.com Furthermore, process optimization is often combined with metabolic engineering of the host strain. This can involve blocking competing metabolic pathways to increase the availability of precursors or overexpressing key pathway genes to enhance enzymatic activity. nih.gov For instance, the highest reported titer for 3-HP (83.8 g/L) was achieved by combining the optimization of fermentation conditions with the overexpression of an aldehyde dehydrogenase and the deletion of genes involved in lactic acid synthesis in Klebsiella pneumoniae. nih.gov
Table 2: Key Parameters for Fermentation Optimization
| Parameter | Typical Range/Strategy | Rationale & Impact on Production |
|---|---|---|
| Fermentation Mode | Fed-batch | Avoids substrate inhibition and accumulation of toxic intermediates, leading to higher final titers. frontiersin.orgmdpi.com |
| pH | 5.0 - 7.0 | Maintains optimal activity of biosynthetic enzymes and ensures cell viability. researchgate.netmdpi.com |
| Temperature | 30°C - 37°C | Ensures optimal enzyme kinetics and microbial growth rates. mdpi.comresearchgate.net |
| Substrate Feed | Controlled feeding of carbon source (e.g., glucose, glycerol) | Directs carbon flux towards product formation and prevents metabolic burden. mdpi.com |
| Aeration/Dissolved O₂ | 1-2 vvm (air flux) | Provides necessary oxygen for oxidative enzymatic steps and supports aerobic metabolism. mdpi.com |
| Medium Components | Addition of metal ions, cofactors (e.g., biotin, B12) | Enhances the activity of specific enzymes in the biosynthetic pathway. mdpi.comnih.gov |
| Genetic Background | Engineered strains (e.g., knockout of competing pathways) | Reduces byproduct formation and increases the pool of precursors available for the desired product. nih.gov |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 3-hydroxydecanoic acid |
| 3-hydroxyacyl-Coenzyme A |
| 3-hydroxydecanoyl-acyl carrier protein |
| 3-hydroxydecanoyl-CoA |
| ω-hydroxydodecanoic acid |
| dodecanoic acid |
| 3-oxoacyl-CoA / 3-ketoacyl-CoA |
| 3-hydroxypropionic acid |
| trans-2-decenoic acid |
| glucose |
| glycerol |
| lactic acid |
| NAD+ / NAD(P)H |
Future Directions and Advanced Research Perspectives
Comprehensive Elucidation of Molecular Mechanisms in Disease Pathogenesis
Future research must prioritize a deeper understanding of the molecular roles of 3-Hydroxydodecanedioic acid in the onset and progression of various diseases. This compound is a known metabolite in the context of fatty acid oxidation (FAO). In certain inherited metabolic disorders, such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, impaired fatty acid metabolism leads to the accumulation of 3-hydroxy fatty acids. scispace.com These are subsequently metabolized through alternative pathways like omega-oxidation, resulting in the increased urinary excretion of 3-hydroxydicarboxylic acids, including this compound. scispace.comnih.govnih.gov The toxicity associated with the accumulation of these hydroxyacyl species is believed to contribute to the pathophysiology of FAO disorders. researchgate.net
Beyond inherited metabolic diseases, recent studies have implicated related bacterial metabolites in cancer immunology. For instance, 3-hydroxydodecanoic acid, a structurally similar monocarboxylic acid, has been shown to induce a potent anti-tumor immune response by activating the GPR84 receptor, which enhances the infiltration and cytotoxicity of CD8+ T cells within tumors. nih.gov Notably, this compound was also detected in the serum of tumor-bearing mice in the same study, suggesting a potential role in the tumor microenvironment that warrants further investigation. nih.gov Elucidating the precise signaling pathways and downstream cellular effects activated by this compound is a critical next step in understanding its contribution to disease pathogenesis.
Development and Clinical Validation of Novel Diagnostic and Prognostic Biomarkers
The presence of this compound in biological fluids presents a significant opportunity for the development of novel biomarkers. Its elevated excretion is a key indicator for certain fatty acid metabolic disorders. nih.govresearchgate.net Children with LCHAD deficiency are known to excrete 3-hydroxydicarboxylic acids with carbon chain lengths from 10 to 16, making this compound a prime candidate for a diagnostic marker. nih.govnih.gov However, a major hurdle has been the lack of a standardized quantitative method for its measurement in clinical samples. nih.govnih.gov The development of sensitive and accurate analytical methods, such as stable-isotope dilution mass spectrometry, is crucial for its clinical validation. scispace.comnih.gov The synthesis of deuterated standards of this compound represents a significant step toward achieving this goal. scispace.comnih.gov
In oncology, metabolomics studies have suggested a prognostic value for related medium-chain fatty acids. An inverse correlation was found between the serum abundance of these metabolites and advanced disease stages in colorectal cancer patients, pointing to a potential role for this compound in cancer prognosis. nih.gov As shown in the table below, this compound has been identified as a relevant metabolite in a wide array of conditions, underscoring its broad potential as a biomarker that requires rigorous clinical validation.
| Disease/Condition | Sample Type | Observed Relevance | Potential Use |
| LCHAD Deficiency | Urine | Elevated levels due to impaired fatty acid oxidation. scispace.comnih.govnih.gov | Diagnostic Marker |
| Other Fatty Acid Oxidation Disorders | Urine, Blood | Accumulation of 3-hydroxy fatty acid metabolites. nih.govresearchgate.net | Diagnostic Marker |
| Colorectal Cancer | Blood | Abundance of related metabolites inversely correlates with disease stage. nih.gov | Prognostic Marker |
| Liver Disease | Blood | Identified as a relevant metabolite in disease stages. metabolomicsworkbench.org | Disease Monitoring |
| Diabetes | Feces | Measured in studies of gut microbiota and metabolic health. metabolomicsworkbench.org | Research Biomarker |
Optimization of Biotechnological Production for Industrial and Pharmaceutical Applications
Harnessing biotechnology for the sustainable production of this compound is a promising avenue for its industrial and pharmaceutical applications. While chemical synthesis routes have been established, particularly for creating analytical standards, biotechnological methods offer the potential for more environmentally friendly and cost-effective production from renewable resources. scispace.com
Microbial fermentation is a key strategy. Various microorganisms, including yeasts like Candida tropicalis, are known to convert fatty acids and alkanes into dicarboxylic acids through the ω-oxidation pathway. researchgate.net Research into the bioconversion of lauric acid to dodecanedioic acid by C. tropicalis provides a foundational model that could be adapted for the production of the 3-hydroxy variant. researchgate.net Furthermore, bacteria such as Pseudomonas putida are capable of producing polyhydroxyalkanoates (PHAs), which are polyesters of (R)-3-hydroxycarboxylic acids. nih.gov An efficient method has been developed to induce the in vivo depolymerization of these intracellular PHAs, causing the secretion of enantiomerically pure (R)-3-hydroxycarboxylic acid monomers. nih.gov This approach could be engineered and optimized for the specific production of (R)-3-Hydroxydodecanedioic acid. Future research should focus on metabolic engineering of microbial strains to enhance precursor supply, introduce specific hydroxylating enzymes, and optimize fermentation conditions (e.g., substrate feeding, pH, aeration) to maximize yield and purity.
| Potential Microbial Host | Substrate Class | Relevant Pathway/Product | Research Focus for this compound Production |
| Candida tropicalis | Fatty Acids (e.g., Lauric Acid) | ω-oxidation for dicarboxylic acid production. researchgate.net | Engineering pathways to introduce hydroxylation at the C3 position. |
| Pseudomonas putida | Alkanoates | Polyhydroxyalkanoate (PHA) synthesis and depolymerization to (R)-3-hydroxycarboxylic acids. nih.gov | Tailoring substrate feeding and enzyme specificity for C12 chain length. |
| Engineered E. coli / S. cerevisiae | Sugars (e.g., Glucose) | General metabolic engineering platforms. mdpi.com | Introducing heterologous pathways for fatty acid synthesis and specific hydroxylation. |
Exploration of Therapeutic Potentials and Structure-Activity Relationship Studies
The therapeutic potential of this compound is an area of growing interest, largely spurred by findings on related molecules. The discovery that 3-hydroxydodecanoic acid exerts anti-tumor effects through the GPR84 receptor provides a strong rationale for investigating this compound and its derivatives as potential cancer immunotherapies. nih.gov Additionally, computational studies have explored various fatty acids from royal jelly, including this compound, as potential inhibitors of histone deacetylases (HDACs), enzymes implicated in cancer and other diseases. nih.gov Although this compound did not meet certain drug-likeness criteria in that specific analysis, it points toward a possible role in epigenetic regulation that could be explored further. nih.gov
A critical component of this exploration is the systematic study of its structure-activity relationship (SAR). The biological activity of a molecule is intrinsically linked to its chemical structure. For this compound, key structural features include the length of the carbon chain, the presence and position of the hydroxyl group, and the two terminal carboxyl groups. SAR studies would involve synthesizing and testing a series of analogs to determine how modifications to these features affect biological activity. For example, altering the chain length or the position of the hydroxyl group could significantly impact its binding affinity to a target receptor like GPR84 or its inhibitory activity against enzymes like HDACs. Such studies are essential for optimizing the compound's therapeutic profile and designing more potent and selective drug candidates. mdpi.comnih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the biological significance of this compound, it is essential to move beyond single-analyte studies and embrace a systems-level approach through the integration of multi-omics data. This compound is frequently measured in metabolomics, which provides a snapshot of the metabolic state of a biological system. metabolomicsworkbench.org The NIH's Metabolomics Workbench repository lists numerous studies where this compound has been profiled in various biological samples across different diseases, including cancer, diabetes, and liver disease. metabolomicsworkbench.org
Integrating this metabolomic data with other omics layers can provide profound insights.
Genomics: Correlating levels of this compound with genetic variants, particularly in genes related to fatty acid transport and metabolism (e.g., LCHAD), can help establish causal links between genetic predispositions and metabolic phenotypes.
Transcriptomics and Proteomics: Linking elevated levels of this metabolite to changes in gene and protein expression can reveal the cellular pathways that are perturbed by its accumulation or that are involved in its production. This can help identify the specific enzymes and transporters whose dysregulation leads to altered this compound concentrations.
Microbiomics: Given that related fatty acids can be bacteria-derived, integrating metabolomic data with 16S rRNA or shotgun sequencing of the gut microbiome can clarify the role of specific microbial species in the production of this compound and its subsequent impact on host health and disease. nih.govresearchgate.net
By combining these datasets, researchers can construct comprehensive network models that illustrate how genetic factors, microbial activity, and dietary inputs interact to influence the levels of this compound and how this, in turn, impacts broader physiological processes. researchgate.netnih.gov
Stereochemical Impact and Enantiomeric Research in Biological Systems
The carbon atom at the C3 position of this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-3-Hydroxydodecanedioic acid and (S)-3-Hydroxydodecanedioic acid. This stereochemistry is of paramount importance, as biological systems—including enzymes, receptors, and transporters—are inherently chiral and often interact differently with each enantiomer of a compound.
Biological processes typically exhibit high stereospecificity. For example, the monomers that constitute bacterial PHAs are specifically (R)-3-hydroxycarboxylic acids. nih.gov This implies that the enzymes involved in the synthesis and metabolism of 3-hydroxy fatty acids in biological systems likely produce or act upon one enantiomer preferentially. Consequently, the this compound that accumulates in metabolic disorders may exist predominantly as a single enantiomer.
Future research must therefore focus on enantiomeric-specific studies. This requires the development of stereospecific synthesis methods to produce pure (R) and (S) enantiomers for testing. scispace.com It also necessitates the use of chiral chromatography techniques to separate and quantify each enantiomer in biological samples. Investigating the distinct biological activities of each enantiomer is crucial. For instance, one enantiomer might be a potent agonist for a receptor like GPR84, while the other is inactive or even an antagonist. A comprehensive understanding of the stereochemical impact is indispensable for accurately interpreting its role as a biomarker and for the rational design of any potential therapeutics based on its structure.
Q & A
Q. What strategies resolve contradictory data on this compound’s role in metabolic pathways?
- Methodological Answer : Address discrepancies via isotopic tracing and flux analysis. For example, in retinal pigment epithelial cells, conflicting concentration trends (e.g., higher in knockout models) may arise from compensatory pathways. Use ¹³C-labeled substrates to track carbon flow through β-oxidation versus alternative routes (e.g., ω-oxidation) .
Q. How can multi-omics integration improve understanding of this compound’s regulatory mechanisms?
- Methodological Answer : Combine metabolomics with proteomics (e.g., FAS enzyme activity assays) and epigenomics (e.g., methylation profiling of fatty acid synthesis genes). In ccRCC, overlay lipidomic findings (e.g., reduced this compound) with CRISPR screens targeting β-oxidation genes to identify mechanistic drivers .
Q. What longitudinal study designs are optimal for assessing this compound’s prognostic value?
- Methodological Answer : Employ nested case-control designs within prospective cohorts. For PsA, collect serial serum samples from psoriasis patients transitioning to PsA. Use mixed-effects models to evaluate temporal changes in this compound against disease activity markers (e.g., joint inflammation scores) .
Data Presentation Guidelines
- Tables : Include VIP scores, fold changes, and p-values from O-PLS-DA models to highlight discriminatory power .
- Figures : Use boxplots with significance markers (e.g., asterisks) to visualize concentration differences across experimental groups .
- References : Follow EN 166 or NIOSH standards for analytical reproducibility when citing spectral libraries or safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
